molecular formula C19H16ClN3O3 B5675463 N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No. B5675463
M. Wt: 369.8 g/mol
InChI Key: SOSUMEFPNWXIHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis process of acetamide derivatives, including compounds structurally related to N-(4-chlorophenyl) acetamide, involves intricate chemical reactions. These synthesis processes are typically characterized by their step-by-step procedures, involving the use of specific reagents and conditions to achieve the desired compound (Narayana et al., 2016).

Molecular Structure Analysis

The molecular structure of similar acetamide compounds has been analyzed through crystallographic studies. For instance, the crystal structures of C,N-disubstituted acetamides have revealed insights into their molecular conformations, which are significantly influenced by intermolecular interactions such as hydrogen bonds and π-π interactions (Narayana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chlorophenyl) acetamide derivatives is explored through various reactions. For example, the synthesis and reactivity of similar compounds have been studied, where their interaction with primary and heterocyclic amines leads to the formation of Schiff bases and other nitrogen heterocyclic compounds (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of acetamide derivatives are closely linked to their molecular structure. Crystallographic studies provide valuable information on these properties, including the geometrical parameters and intermolecular forces that define their physical characteristics (Narayana et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(4-chlorophenyl) acetamide derivatives are influenced by their functional groups and molecular framework. Studies on similar compounds have shown how variations in chemical structure impact their reactivity and interactions with other chemical entities (Farouk et al., 2021).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-13(11-16)17-9-10-19(25)23(22-17)12-18(24)21-15-7-5-14(20)6-8-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSUMEFPNWXIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

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